

Application Notes: Protocol for Poly-DL-Lysine Coating of Cell Culture Plates

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Compound of Interest

Compound Name: Lysine hydrochloride, DL-

Cat. No.: B555938

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Introduction

Poly-DL-lysine is a synthetic, positively charged polymer used extensively in cell culture to coat surfaces and enhance cell adhesion.[1] It is a racemic mixture of Poly-D-lysine and Poly-L-lysine. The polymer's net positive charge interacts with the negatively charged cell membrane, promoting electrostatic attraction.[1] This facilitates the attachment, spreading, and growth of various cell types, particularly those that are loosely adherent, such as neurons and transfected cell lines.[1] Poly-lysine coating is especially beneficial in serum-free or reduced-serum conditions to improve cell viability and performance.[1][2]

The key difference between the D- and L-isomers lies in their susceptibility to enzymatic degradation. Poly-D-lysine is resistant to cellular proteases, making it a stable substrate for long-term cultures.[1] In contrast, some cell types can secrete proteases that may degrade Poly-L-lysine.[3][4] Therefore, Poly-D-lysine or the mixed isomer Poly-DL-lysine is often preferred for long-term experiments or with cell lines known to have high proteolytic activity.[5][6]

Key Applications

- Promoting the attachment and growth of fastidious cell types, including primary neurons, glial cells, and neuroblastomas.[1]
- Enhancing the adhesion of transfected cell lines.[1][2]

- Improving cell attachment and survival in serum-free or low-serum media.[\[1\]](#)[\[2\]](#)
- Reducing cell detachment during experimental procedures that involve multiple washing steps.[\[1\]](#)

Quantitative Data for Poly-DL-Lysine Coating

The following table summarizes the key quantitative parameters for coating cell culture plates with Poly-DL-lysine, compiled from various sources. Optimal conditions may vary depending on the specific cell type and application.

Parameter	Recommended Value	Notes
Stock Solution Concentration	1 mg/mL (0.1%)	Dissolve in sterile, tissue culture grade water.[7][8] Store in aliquots at -20°C.[7]
Working Solution Concentration	50 - 100 µg/mL (0.005% - 0.01%)	Dilute the stock solution in sterile water or DPBS without calcium and magnesium.[1][9]
Coating Volume	1.0 mL / 25 cm ²	Ensure the entire surface is covered. Gently rock the vessel for even distribution.
Incubation Time	5 minutes to 2 hours	5 minutes is often sufficient, but longer times up to 2 hours are also reported.[1]
Incubation Temperature	Room Temperature or 37°C	Room temperature is common, but some protocols suggest 37°C.[1][7]
Rinsing	2-4 times	Thoroughly rinse with sterile tissue culture-grade water or DPBS to remove unbound poly-lysine.[1]
Drying Time	At least 2 hours	Air dry completely in a laminar flow hood.[1]
Storage of Coated Plates	Up to 2 weeks at 4°C	Seal or wrap the plates to maintain sterility.[1] Some sources suggest storage for up to 3 months.[7]

Detailed Experimental Protocol

This protocol provides a general guideline for coating various cell culture surfaces with Poly-DL-lysine.

Materials

- Poly-DL-lysine hydrobromide
- Sterile, tissue culture grade water
- Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
- Tissue culture vessels (plates, flasks, or coverslips)
- Sterile conical tubes
- Sterile filters (0.22 μm)
- Laminar flow hood

Procedure

1. Preparation of 1 mg/mL Stock Solution a. In a laminar flow hood, dissolve 100 mg of Poly-DL-lysine in 100 mL of sterile, tissue culture grade water to create a 1 mg/mL stock solution.^[7] b. Sterilize the solution by passing it through a 0.22 μm filter. c. Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 5 mL) and store at -20°C.^[7]
2. Preparation of Working Solution a. Thaw an aliquot of the 1 mg/mL Poly-DL-lysine stock solution. b. Dilute the stock solution to a final working concentration of 50-100 $\mu\text{g/mL}$ using sterile DPBS (without calcium and magnesium) or sterile water.^{[1][9]} For example, to make a 50 $\mu\text{g/mL}$ solution, dilute the 1 mg/mL stock 1:20.
3. Coating the Culture Surface a. Add the diluted Poly-DL-lysine working solution to the culture vessel, ensuring the entire surface is covered. A typical volume is 1.0 mL per 25 cm^2 of surface area. b. Gently rock the vessel to ensure an even coating. c. Incubate the coated vessel at room temperature for 1 to 2 hours.^[1] A shorter incubation of 5 minutes may also be effective.
4. Rinsing and Drying a. Carefully aspirate the Poly-DL-lysine solution from the vessel. b. Thoroughly rinse the surface 3-4 times with sterile DPBS or tissue culture-grade water to remove any unbound Poly-DL-lysine, as residual amounts can be toxic to cells.^{[1][10]} c. Allow

the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.[1]

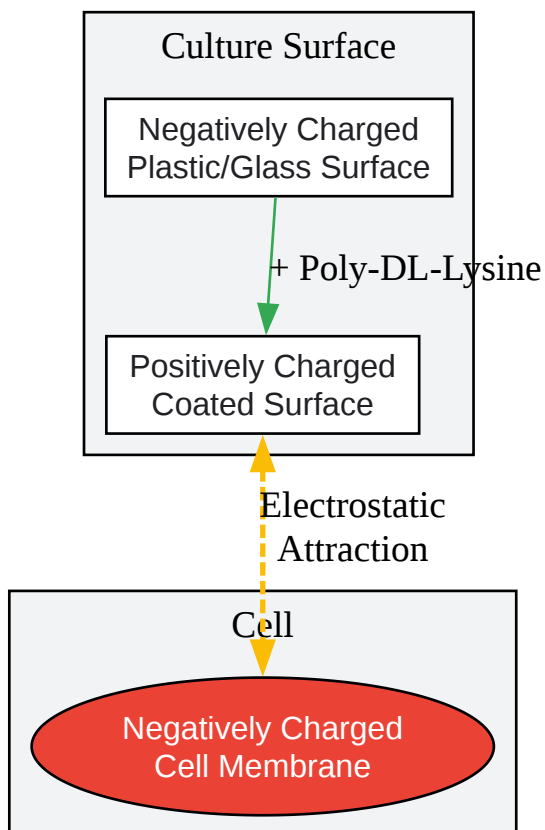
5. Storage a. Coated cultureware can be used immediately or stored at 4°C for up to two weeks.[1] b. Ensure the vessels are sealed or wrapped to maintain sterility during storage.[1]

Visualizations



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Caption: Workflow for coating cell culture surfaces with Poly-DL-Lysine.



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